molecular formula C16H29N2O4+ B13863047 Diethyl 1-piperidin-4-ylpiperidin-1-ium-1,4-dicarboxylate

Diethyl 1-piperidin-4-ylpiperidin-1-ium-1,4-dicarboxylate

Cat. No.: B13863047
M. Wt: 313.41 g/mol
InChI Key: UEKPCEIYMUCSGP-UHFFFAOYSA-N
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Description

Diethyl 1-piperidin-4-ylpiperidin-1-ium-1,4-dicarboxylate is a compound that belongs to the class of dihydropyridines These compounds are known for their wide range of biological activities and are extensively used in the pharmaceutical industry The structure of this compound includes a piperidine ring, which is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 1-piperidin-4-ylpiperidin-1-ium-1,4-dicarboxylate can be synthesized using the Hantzsch reaction, which is a multicomponent reaction involving the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction is typically carried out under solvent-free conditions using a heterogeneous catalyst such as magnesium spinel ferrite nanoparticles (MgFe2O4 MNPs). The reaction conditions include heating the reaction mixture at a specific temperature for a certain period, followed by purification of the product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-piperidin-4-ylpiperidin-1-ium-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield N-oxides, while reduction reactions produce amines or other reduced forms of the compound .

Scientific Research Applications

Diethyl 1-piperidin-4-ylpiperidin-1-ium-1,4-dicarboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 1-piperidin-4-ylpiperidin-1-ium-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound is known to interact with calcium channels, inhibiting the influx of calcium ions into cells. This action leads to a decrease in intracellular calcium levels, which in turn affects various cellular processes such as muscle contraction and neurotransmitter release. The compound’s ability to modulate calcium channels makes it a potential candidate for treating cardiovascular diseases .

Comparison with Similar Compounds

Diethyl 1-piperidin-4-ylpiperidin-1-ium-1,4-dicarboxylate can be compared with other similar compounds, such as:

  • Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (DHPB)
  • Diethyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (DHPF)
  • Diethyl 4-phenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (DHPP)

These compounds share a similar dihydropyridine core structure but differ in their substituents, which can lead to variations in their biological activities and applications.

Properties

Molecular Formula

C16H29N2O4+

Molecular Weight

313.41 g/mol

IUPAC Name

diethyl 1-piperidin-4-ylpiperidin-1-ium-1,4-dicarboxylate

InChI

InChI=1S/C16H29N2O4/c1-3-21-15(19)13-7-11-18(12-8-13,16(20)22-4-2)14-5-9-17-10-6-14/h13-14,17H,3-12H2,1-2H3/q+1

InChI Key

UEKPCEIYMUCSGP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC[N+](CC1)(C2CCNCC2)C(=O)OCC

Origin of Product

United States

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